molecular formula C9H7N5 B2851399 4-(3-amino-1H-1,2,4-triazol-1-yl)benzonitrile CAS No. 1249222-99-8

4-(3-amino-1H-1,2,4-triazol-1-yl)benzonitrile

Cat. No.: B2851399
CAS No.: 1249222-99-8
M. Wt: 185.19
InChI Key: NLYLKDLZPSAKAZ-UHFFFAOYSA-N
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Description

4-(3-amino-1H-1,2,4-triazol-1-yl)benzonitrile is a chemical compound with the CAS Number: 1249222-99-8 . It has a molecular weight of 185.19 . The IUPAC name for this compound is this compound .


Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . The synthesis process includes a one-pot reaction of aminonitrile with various alkyl and aryl nitriles that is catalyzed with iron (III) chloride .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H7N5/c10-5-7-1-3-8(4-2-7)14-6-12-9(11)13-14/h1-4,6H,(H2,11,13) . This code provides a specific representation of the molecular structure of the compound.


Chemical Reactions Analysis

The compound is involved in the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids . These hybrids have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Researchers have developed novel derivatives of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile, which show promising antimicrobial activities. These compounds were synthesized starting from p-phenylenediamine and characterized by spectroscopic analyses. Their antimicrobial properties were evaluated, highlighting the potential use of triazole derivatives in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Facile and Solvent-Free Synthesis

A method for the solvent-free synthesis of 3,5-disubstituted-4-amino-1,2,4-triazoles has been described. This process involves the reaction of aromatic nitriles with hydrazine monohydrate, showcasing an efficient pathway to synthesize triazole derivatives with potential applications in various fields such as organic electroluminescent materials (Ikemi, Hayashi, Kakehi, & Matsumoto, 2002).

Novel Synthesis Approaches

The synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one demonstrates a novel approach to creating triazolo-triazine derivatives. This compound was synthesized through the reaction of 3-amino-2-benzyl-6-hydrazino-1,2,4-triazin-5(2H)-one with carbon disulfide, showcasing innovative methods in creating complex triazole-containing molecules (Hwang, Tu, Wang, & Lee, 2006).

Antitumor Activity

The synthesis and antitumor activity of 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile reveal its potential in cancer research. This compound was synthesized via the condensation of 4-cyanobenzoic acid with 4-morpholino-1H-indazol-3-amine and displayed inhibitory effects on the proliferation of certain cancer cell lines, indicating its utility in the development of novel anticancer therapies (Lu et al., 2018).

Mechanism of Action

While the specific mechanism of action for 4-(3-amino-1H-1,2,4-triazol-1-yl)benzonitrile is not mentioned in the search results, it is noted that compounds synthesized from it have shown to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name

4-(3-amino-1,2,4-triazol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c10-5-7-1-3-8(4-2-7)14-6-12-9(11)13-14/h1-4,6H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYLKDLZPSAKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N2C=NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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